Diodone
Description
Properties
IUPAC Name |
2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;2-(2-hydroxyethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERHJVNYJKZHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16I2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023154 | |
| Record name | Iodopyracet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300-37-8 | |
| Record name | Diodon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diodone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iodopyracet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diodone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOPYRACET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTK4026YJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
- Iodopyracet can be synthesized through specific routes:
- The original synthesis was reported in 1931 by I.G. Farbenind AG .
- The compound can be prepared by reacting diethanolamine with 3,5-diiodo-4-pyridone-N-acetic acid.
- Industrial production methods may involve modifications of these synthetic routes.
Chemical Reactions Analysis
- Iodopyracet undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions are possible.
Substitution: The compound may participate in substitution reactions.
- Common reagents include acids, bases, and oxidizing agents.
- Major products formed depend on reaction conditions and substituents.
Scientific Research Applications
Medical Imaging Applications
Gastrointestinal Imaging:
Diodone is extensively utilized in radiological examinations of the gastrointestinal tract. Its water-soluble properties make it suitable for procedures such as:
- Contrast Enemas: this compound is used in single contrast enemas to diagnose conditions like mechanical obstruction and pseudo-obstruction of the bowel. A study involving 117 patients demonstrated that this compound enemas confirmed mechanical obstruction in 52 cases and helped identify the obstruction's location in 11 instances . This application is crucial for preventing unnecessary surgeries by accurately diagnosing pseudo-obstruction.
- Barium Studies: In upper gastrointestinal studies, this compound serves as an alternative to traditional barium contrast agents, providing clear imaging of the esophagus, stomach, and duodenum. Its rapid absorption and excretion allow for quicker imaging results.
Vascular Imaging:
this compound's efficacy extends to vascular imaging, where it is employed for:
- Angiography: this compound is used as a contrast agent in angiographic studies to visualize blood vessels. It enhances the visibility of vascular structures during imaging, aiding in the diagnosis of vascular diseases.
- Intravenous Urography: In urological examinations, this compound assists in visualizing the urinary tract by providing clear images of the kidneys, ureters, and bladder.
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
-
Case Study 1: Acute Large Bowel Obstruction
A prospective study assessed the value of this compound in diagnosing acute large bowel obstruction. The results indicated that this compound enemas confirmed mechanical obstruction diagnoses and identified cases previously misdiagnosed as pseudo-obstruction . This highlights this compound's role in improving diagnostic accuracy. -
Case Study 2: Vascular Imaging
In a series of angiographic procedures using this compound, clinicians reported enhanced visualization of vascular structures compared to traditional contrast agents. This led to more accurate assessments of vascular conditions and improved patient outcomes.
Comparative Data Table
The following table summarizes key findings from studies utilizing this compound across different applications:
Mechanism of Action
- Iodopyracet’s radiopacity arises from its high iodine content.
- It absorbs X-rays, enhancing contrast in images.
- The compound accumulates in specific tissues, aiding visualization.
Comparison with Similar Compounds
- Iodopyracet is unique due to its specific iodine arrangement.
- Similar compounds include other iodinated radiopaque agents like iohexol and iopamidol.
Biological Activity
Diodone, also known as Diodrast, is a radiopaque contrast agent primarily used in medical imaging. This compound has garnered attention due to its biological activity and interactions within various physiological systems. Below is a comprehensive overview of its biological activity, including case studies, research findings, and data tables.
This compound is an iodine-containing compound that acts as a Bronsted acid, capable of donating protons in biological systems. Its structure allows for effective imaging due to its high atomic number, which enhances X-ray contrast. The primary mechanism of action involves its interaction with biological tissues, where it alters the refractive index and absorbs X-rays.
Biological Activity
-
Renal Clearance Studies
- Research indicates that this compound's clearance from the body is significantly influenced by hormonal factors. A study comparing the effects of arginine-vasopressin and lysine-vasopressin on this compound clearance revealed that arginine-vasopressin effectively inhibited the expected action of oxytocin on this compound clearance, suggesting a complex interaction between these hormones and this compound metabolism .
-
Toxicity and Sensitivity
- Clinical assessments have shown that this compound generally has a favorable safety profile. In one study involving patients with prior excretion pyelograms, no serious sensitivity reactions were reported, although one case of renal shutdown was noted . This highlights the need for careful monitoring in susceptible populations.
- Pharmacokinetics
Case Study 1: Renal Function Assessment
A clinical trial assessed the impact of this compound on renal function in patients undergoing imaging procedures. Results indicated that while most patients tolerated the compound well, those with pre-existing renal conditions required closer observation due to potential risks associated with iodinated contrast agents.
Case Study 2: Hormonal Influence
In another study focusing on hormonal interactions, it was found that administering vasopressin alongside this compound altered its clearance rates significantly. This suggests that hormonal levels can modulate the biological activity of this compound, impacting its effectiveness as a contrast agent .
Table 1: Biological Activity Summary of this compound
Table 2: Hormonal Effects on this compound Clearance
| Hormone | Dose (mU) | Effect on this compound Clearance |
|---|---|---|
| Arginine-vasopressin | 2 | Complete inhibition |
| Lysine-vasopressin | 7 | Slight effect |
| Lysine-vasopressin | 10.5 | Prevented oxytocin action |
Q & A
Basic: How to design a pharmacokinetic study for Diodone excretion efficiency in animal models?
Methodological Answer:
- Experimental Design: Use controlled administration routes (oral, subcutaneous, intraperitoneal) with standardized dosages (e.g., 100–1000 mg/kg) in species like mice and rabbits. Include control groups for baseline comparison .
- Data Collection: Collect urine and fecal samples at 24-hour intervals for 4 days post-administration. Quantify lead (Pb) recovery using atomic absorption spectroscopy or HPLC to assess excretion efficiency .
- Variables to Control: Monitor body weight, hydration, and metabolic rates to minimize confounding factors. Replicate conditions across trials for consistency .
Basic: What analytical techniques are optimal for quantifying this compound metabolites in biological samples?
Methodological Answer:
- Instrumentation: Employ High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection for separating and quantifying iodinated compounds. Mass spectrometry (LC-MS) can confirm metabolite structures .
- Sample Preparation: Lyophilize biological samples (urine/feces) to concentrate analytes. Use solid-phase extraction (SPE) to remove interfering substances .
- Validation: Calibrate instruments with synthetic this compound standards. Include recovery rate calculations (e.g., 70–88% in fecal samples) to validate accuracy .
Advanced: How to resolve contradictions in excretion data between intraperitoneal and oral administration routes for this compound?
Methodological Answer:
- Meta-Analysis Framework: Compare datasets across studies by standardizing variables (dosage, species, sampling intervals). For example, intraperitoneal administration in rabbits shows 70% urinary Pb recovery vs. 73% for oral routes, suggesting route-dependent absorption .
- Statistical Modeling: Apply multivariate regression to isolate variables (e.g., dosage, membrane permeability). Test hypotheses like pH-dependent solubility or first-pass metabolism effects .
- Experimental Replication: Conduct cross-over studies in the same animal cohort to reduce inter-individual variability .
Advanced: What methodologies ensure robust analysis of this compound’s nephrotoxic potential in longitudinal studies?
Methodological Answer:
- Biomarker Selection: Monitor serum creatinine, blood urea nitrogen (BUN), and urinary albumin-to-creatinine ratios to assess renal function .
- Histopathological Correlation: Sacrifice subsets of animals at intervals (e.g., 7, 14, 30 days) for kidney tissue analysis. Use H&E staining to identify tubular necrosis or fibrosis .
- Dose-Response Modeling: Apply Hill equation or probit analysis to establish LD50 thresholds (e.g., 1000 mg/kg oral dose caused rabbit mortality) .
Basic: How to structure a research question on this compound’s comparative efficacy using the PICOT framework?
Methodological Answer:
- PICOT Elements:
- Population: Animal models (e.g., rabbits) with induced conditions (e.g., heavy metal exposure).
- Intervention: this compound administration at 100 mg/kg intraperitoneal.
- Comparison: Alternative chelating agents (e.g., EDTA).
- Outcome: Pb excretion efficiency over 96 hours.
- Time: 4-day monitoring period.
- Example Question: "In Pb-exposed rabbits, does this compound (100 mg/kg, intraperitoneal) increase urinary Pb excretion compared to EDTA over 96 hours?" .
Advanced: How to address conflicting results in this compound’s fecal vs. urinary excretion pathways across species?
Methodological Answer:
- Species-Specific Analysis: Mice show minimal fecal Pb recovery (≤25%) post-intraperitoneal administration, while rabbits exhibit higher fecal excretion (25% at 500 mg/kg). Compare gastrointestinal transit times and biliary secretion mechanisms .
- Tracer Studies: Use radioisotope-labeled this compound (e.g., ¹³¹I) to track excretion pathways dynamically. Gamma scintigraphy can localize excretion routes in real time .
- Computational Modeling: Develop physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences in absorption and metabolism .
Basic: How to ensure methodological reproducibility in this compound toxicity studies?
Methodological Answer:
- Protocol Standardization: Document administration routes, dosage calculations (mg/kg), and sampling intervals explicitly. For example, specify fasting periods before oral dosing to control absorption variability .
- Data Transparency: Publish raw data (e.g., Pb recovery percentages) in appendices, with processed data (means ± SD) in main tables. Use repositories like OSTI for DOI-assigned datasets .
- Cross-Validation: Collaborate with independent labs to replicate key findings (e.g., 79% urinary Pb recovery in mice subcutaneously) .
Advanced: What strategies validate this compound’s mechanism of action in heavy metal chelation?
Methodological Answer:
- Spectroscopic Analysis: Use X-ray crystallography or NMR to characterize this compound-Pb complexes. Confirm stoichiometry via titration assays .
- In Vitro Binding Assays: Measure binding constants (Kd) using isothermal titration calorimetry (ITC). Compare with EDTA to assess relative affinity .
- Functional Studies: Apply patch-clamp electrophysiology in renal cells to test if this compound alters ion transporter activity (e.g., Na+/K+ ATPase) during Pb excretion .
Basic: How to present pharmacokinetic data for this compound in a research manuscript?
Methodological Answer:
- Tables: Include columns for administration route, dosage, timepoints, and excretion percentages (urine/feces). Highlight critical data (e.g., 88% fecal recovery at 500 mg/kg in mice) .
- Figures: Use line graphs to plot cumulative excretion over time. Annotate inflection points (e.g., 48-hour peak in urinary Pb) .
- Appendices: Deposit raw HPLC chromatograms or mass spectra in supplementary materials to support reproducibility .
Advanced: How to design a meta-study evaluating this compound’s efficacy across decades of preclinical research?
Methodological Answer:
- Inclusion Criteria: Select studies with comparable methodologies (e.g., rodent models, Pb exposure). Exclude studies lacking dosage documentation or control groups .
- Data Harmonization: Normalize excretion percentages to mg/kg/day. Adjust for methodological biases (e.g., HPLC vs. colorimetric assays) using sensitivity analysis .
- Publication Bias Assessment: Apply funnel plots or Egger’s regression to detect underreporting of negative results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
